

electrochemical performance of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B041863

[Get Quote](#)

An Application Guide to **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** (MMDS) for High-Performance Lithium-Ion Batteries

Abstract

This document provides a detailed technical guide for researchers and battery scientists on the application and electrochemical evaluation of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**, also known as Propylene Sulfate (PLS) or MMDS, a critical electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries. We delve into the fundamental mechanism of action, highlighting its role in forming stable electrode-electrolyte interfaces. This guide presents field-proven, step-by-step protocols for material preparation, electrochemical characterization, and performance evaluation, supported by quantitative data and visual workflows. The objective is to equip professionals with the necessary knowledge to effectively integrate MMDS into their battery development programs, leading to improved cycle life, enhanced safety, and greater energy density.

Introduction: The High-Voltage Challenge and the Role of MMDS

The demand for higher energy density in lithium-ion batteries (LIBs) has pushed operating voltages beyond the conventional 4.2 V limit. However, operating at higher potentials (e.g., 4.4V - 4.6V) accelerates the decomposition of standard carbonate-based electrolytes on the

cathode surface, leading to rapid capacity fading, increased impedance, and gas generation. This fundamentally limits the practical cycle life of high-energy cells[1][2].

Functional electrolyte additives are an economical and highly effective strategy to overcome this challenge. **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** (MMDS) has emerged as a state-of-the-art additive capable of forming robust protective layers on both the anode and cathode.[3]. Structurally, it is a cyclic sulfate ester, a class of compounds known for their film-forming properties in LIBs[4][5]. By being preferentially oxidized and reduced, MMDS decomposes during the initial formation cycles to create a stable Cathode Electrolyte Interface (CEI) and Solid Electrolyte Interphase (SEI), respectively. These layers effectively suppress parasitic reactions between the electrolyte and the electrodes, paving the way for stable long-term cycling at high voltages[1][6].

Table 1: Physical and Chemical Properties of **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide**

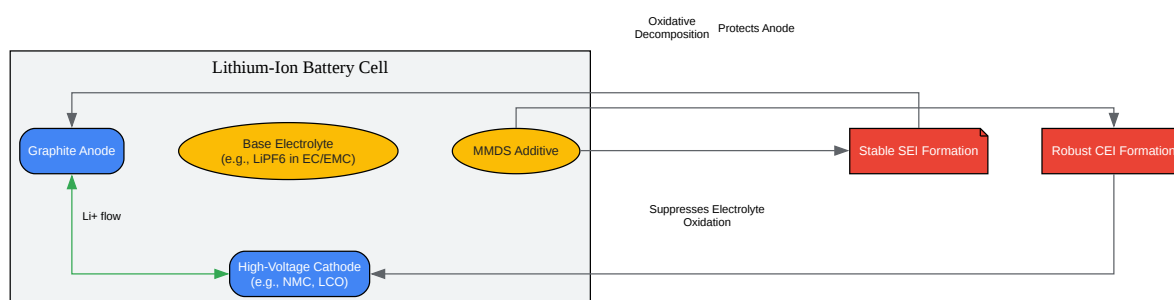
Property	Value	Source
Synonyms	Propylene Sulfate (PLS), MMDS	[4]
CAS Number	5689-83-8	[4][7]
Molecular Formula	C ₃ H ₆ O ₄ S	[4][7]
Molecular Weight	138.14 g/mol	[4][7]
Appearance	Colorless to light yellow liquid/solid	[4][8]
Boiling Point	~221.8 °C	[4]
Solubility	Soluble in water and common organic solvents	[8]

Core Mechanism: Dual-Interface Stabilization

The primary function of MMDS is to electrochemically decompose and polymerize on the electrode surfaces before the bulk electrolyte does. This sacrificial decomposition forms a protective, ionically conductive, and electronically insulating film.

- At the Cathode: During the initial charge to a high potential, MMDS is preferentially oxidized. Its decomposition products, likely containing sulfate species, form a stable CEI film on the cathode surface. This CEI layer acts as a physical and electronic barrier, preventing the continuous oxidation of the carbonate solvents (like EC, EMC) and mitigating the dissolution of transition metals from the cathode material, a common issue in high-voltage cathodes like LiCoO_2 and NMC[1][3].
- At the Anode: On the graphite anode, MMDS can be reduced to form components of the SEI. This is particularly beneficial in electrolytes containing propylene carbonate (PC), which can otherwise co-intercalate into and exfoliate the graphite structure. The MMDS-derived SEI helps to passivate the anode surface effectively, preventing this destructive process and ensuring high coulombic efficiency.[6].

The result is a comprehensive stabilization of the electrochemical system, directly translating to improved performance metrics.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of MMDS in stabilizing both anode and cathode interfaces.

Quantifiable Performance Enhancements

The addition of small quantities of MMDS to a standard electrolyte formulation leads to significant and measurable improvements in battery performance, particularly under aggressive, high-voltage cycling conditions.

Table 2: Summary of Reported Performance Improvements with MMDS Additive

Cell Chemistry	Voltage Window	MMDS Conc.	Key Improvement Metric	Result (Control vs. MMDS)	Source
LiCoO ₂ /Graphite	3.0 - 4.5 V	0.5 wt.%	Capacity Retention (150 cycles)	32.0% vs. 69.6%	[1]
LiNi _{0.5} Co _{0.2} Mn _{0.3} O ₂ /Graphite	3.0 - 4.4 V	0.5 wt.%	Capacity Retention (100 cycles)	70.7% vs. 94.1%	[3]
MCMB/LiMn ₂ O ₄	N/A	3.0 wt.%	Coulombic Efficiency (1st cycle)	N/A vs. 50.6% (in PC-based electrolyte)	[6]

These results demonstrate that MMDS is highly effective in mitigating the degradation pathways that plague high-voltage LIBs, nearly doubling the cycle life in some cases[1]. The enhanced performance is attributed to the formation of a less resistive and more stable interface film compared to cells without the additive[3].

Experimental Evaluation: Application Protocols

To validate the efficacy of MMDS in a given battery system, a series of standardized electrochemical tests should be performed. The following protocols provide a comprehensive framework for this evaluation.

Protocol 1: Electrolyte Preparation and Handling

Causality: The concentration of MMDS is critical; too little may not form a complete protective film, while too much can lead to increased impedance. All handling must be performed in an inert atmosphere to prevent contamination from moisture and air.

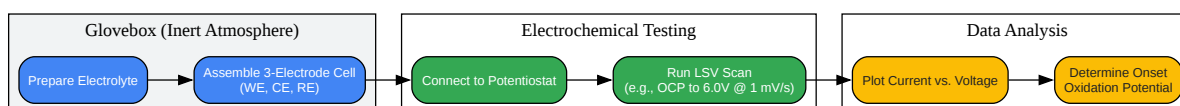
- Environment: All steps must be conducted inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
- Materials:
 - Battery-grade electrolyte solvent (e.g., ethylene carbonate/ethyl methyl carbonate, EC/EMC 3:7 wt.).
 - Lithium salt (e.g., 1.0 M LiPF₆).
 - **4-Methyl-1,3,2-dioxathiolane 2,2-dioxide** (MMDS, ≥99% purity).
 - Precision balance, magnetic stirrer, and volumetric flasks.
- Procedure: a. Prepare the baseline electrolyte by dissolving the LiPF₆ salt in the EC/EMC solvent mixture. Stir until fully dissolved. b. To create the test electrolyte, accurately weigh the required amount of MMDS to achieve the target concentration (e.g., 0.5 wt.%, 1.0 wt.%, 2.0 wt.%). c. Add the MMDS to a known volume of the baseline electrolyte. d. Stir the solution for at least 2-4 hours to ensure complete homogenization. e. Prepare a "control" electrolyte with no MMDS for comparative testing.

Protocol 2: Electrochemical Stability Window (ESW) Analysis

Causality: This protocol determines the voltage at which the additive and electrolyte begin to decompose. An effective additive should be oxidized at a potential slightly lower than the main electrolyte solvents, allowing it to form a passivating layer before bulk decomposition occurs.

- Cell Assembly: Assemble a three-electrode cell (e.g., Swagelok-type) inside the glovebox.
 - Working Electrode (WE): A stable material like platinum (Pt) or glassy carbon.
 - Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.

- Separator: Glass fiber separator.
- Electrolyte: The control or MMDS-containing electrolyte.
- Instrumentation: Use a potentiostat capable of performing Linear Sweep Voltammetry (LSV).
- LSV Parameters:
 - Scan Direction: Anodic (positive sweep).
 - Starting Potential: Open Circuit Potential (OCP, typically ~ 3.0 V vs. Li/Li⁺).
 - Vertex Potential: 6.0 V vs. Li/Li⁺.
 - Scan Rate: A slow rate, such as 0.5 mV/s or 1 mV/s, to approximate steady-state conditions.
- Execution: Run the LSV scan and record the current response as a function of voltage. The onset potential of a sharp increase in current indicates the start of oxidative decomposition. Compare the curves for the control and MMDS electrolytes.



[Click to download full resolution via product page](#)

Figure 2: Workflow for determining the oxidative stability of the electrolyte.

Protocol 3: Full-Cell Cycling Performance

Causality: This is the ultimate test of the additive's practical benefit. Long-term galvanostatic cycling reveals its ability to maintain capacity and efficiency over the battery's lifetime.

- Cell Assembly: Assemble 2032-type coin cells inside the glovebox using the target anode (e.g., graphite) and cathode (e.g., LiNi_{0.5}Co_{0.2}Mn_{0.3}O₂) materials. Ensure consistent

electrode loading and cell construction for reproducibility. Assemble multiple cells for each condition (control and MMDS concentrations) for statistical validation.

- Formation Cycles:
 - Rest the assembled cells for at least 12 hours for complete electrolyte wetting.
 - Perform the first two cycles at a very low C-rate (e.g., C/20) within the desired voltage window (e.g., 3.0 - 4.4 V). This slow initial cycling is crucial for forming a uniform and stable SEI/CEI layer.
- Long-Term Cycling:
 - Cycle the cells at a higher rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
 - Periodically, perform a C-rate capability test (e.g., at C/10, C/5, C/2, 1C, 2C) to assess power performance.
- Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. The key metric is capacity retention, calculated as $(\text{Discharge Capacity at Cycle } N / \text{Discharge Capacity at Cycle } 1) * 100\%$.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a non-destructive technique used to probe the resistance of the interfaces within the battery. A successful additive should ideally form a low-resistance interface that does not grow significantly over time.

- Procedure: Perform EIS measurements on the full cells at set intervals during the long-term cycling test (e.g., after formation, after 50 cycles, after 100 cycles).
- EIS Parameters:
 - State of Charge (SOC): Perform the test at a consistent SOC, typically 50% or 100%.
 - Frequency Range: 100 kHz to 10 mHz.

- AC Amplitude: 5 mV or 10 mV.
- Data Analysis:
 - Plot the data as a Nyquist plot (Z' vs. $-Z''$).
 - The high-to-medium frequency semicircle corresponds to the charge transfer resistance (R_{ct}) at the electrode-electrolyte interfaces.
 - Compare the evolution of R_{ct} over cycling for the control and MMDS-containing cells. A smaller increase in R_{ct} for the MMDS cells indicates the formation of a more stable, less resistive interface[3].

Data Interpretation and Expected Outcomes

- LSV/CV: You should observe an oxidative current for the MMDS-containing electrolyte at a potential lower than the control electrolyte, confirming its preferential decomposition[1]. On the anode side (in a half-cell CV), a distinct reductive peak on the first cycle that is absent in subsequent cycles indicates SEI formation.
- Cycling: Cells with the optimal concentration of MMDS will exhibit a significantly flatter capacity decay curve and consistently higher coulombic efficiency compared to the control, especially after 50+ cycles.
- EIS: The initial interfacial resistance (R_{ct}) after formation might be slightly higher with MMDS due to film formation. However, this resistance should grow much more slowly upon cycling compared to the control, which is a hallmark of a stable passivating layer[3].

Conclusion

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is a highly promising electrolyte additive that directly addresses the core stability challenges of high-voltage lithium-ion batteries. Through its ability to form protective SEI and CEI layers, it effectively suppresses parasitic electrolyte decomposition, leading to dramatic improvements in cycle life and capacity retention. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and optimize the use of MMDS, thereby unlocking the potential for higher-energy, longer-lasting battery technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 5. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide/graphite Li-ion batteries [esst.cip.com.cn]
- 6. electrochemsci.org [electrochemsci.org]
- 7. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- To cite this document: BenchChem. [electrochemical performance of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041863#electrochemical-performance-of-4-methyl-1-3-2-dioxathiolane-2-2-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com